N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559380
InChI: InChI=1S/C21H20Cl2N4O4S/c1-13-3-2-10-27(12-13)32(29,30)16-7-4-14(5-8-16)19(28)24-21-26-25-20(31-21)17-11-15(22)6-9-18(17)23/h4-9,11,13H,2-3,10,12H2,1H3,(H,24,26,28)
SMILES:
Molecular Formula: C21H20Cl2N4O4S
Molecular Weight: 495.4 g/mol

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

CAS No.:

Cat. No.: VC16559380

Molecular Formula: C21H20Cl2N4O4S

Molecular Weight: 495.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide -

Specification

Molecular Formula C21H20Cl2N4O4S
Molecular Weight 495.4 g/mol
IUPAC Name N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C21H20Cl2N4O4S/c1-13-3-2-10-27(12-13)32(29,30)16-7-4-14(5-8-16)19(28)24-21-26-25-20(31-21)17-11-15(22)6-9-18(17)23/h4-9,11,13H,2-3,10,12H2,1H3,(H,24,26,28)
Standard InChI Key OHGQGNFZRXZGDN-UHFFFAOYSA-N
Canonical SMILES CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl

Introduction

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound featuring a benzamide moiety linked to a 1,3,4-oxadiazole ring. This ring is further substituted with a dichlorophenyl group and a sulfonyl group attached to a piperidine derivative. The compound's molecular formula is C21H20Cl2N4O4S, with a molecular weight of approximately 495.4 g/mol .

Synthesis and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity. The process may include:

  • Formation of the 1,3,4-oxadiazole ring through cyclization reactions.

  • Introduction of the dichlorophenyl group via electrophilic aromatic substitution.

  • Attachment of the sulfonyl group through sulfonation reactions.

Biological Activities and Potential Applications

Compounds containing oxadiazole moieties often exhibit anti-inflammatory, anticancer, and antimicrobial properties. The unique structural components of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide suggest potential interactions with biological targets such as enzymes and receptors. Techniques like molecular docking and enzyme inhibition assays can elucidate these interactions further.

Comparison with Similar Compounds

Similar compounds with oxadiazole rings have shown diverse biological activities based on their substituents. For example:

CompoundStructural FeaturesBiological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-hydroxy-naphthalene-2-carboxamideHydroxyl substituentAnticancer activity
N-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-naphthalene derivativesTrifluoromethyl substituent; naphthalene coreAntifungal properties
1-(2-chloroethyl)-N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-naphthalene derivativesChloroethyl group; phenyl substituentAntitumor agents

These comparisons highlight how variations in substituents can significantly affect biological activities and applications.

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